- Synthetic method of ibrutinib as drug for treating recurrent or refractory mantle cell lymphoma (MCL), China, , ,

Cas no 936563-96-1 (Ibrutinib)

L'ibrutinib è un inibitore covalente e selettivo della tirosin-chinasi di Bruton (BTK), utilizzato nel trattamento di diverse neoplasie ematologiche, tra cui la leucemia linfatica cronica (LLC), il linfoma mantellare e il linfoma diffuso a grandi cellule B. Agisce bloccando in modo irreversibile l'attività della BTK, una proteina cruciale nella segnalazione delle cellule B, interrompendo così la proliferazione e la sopravvivenza delle cellule tumorali. La sua selettività riduce gli effetti collaterali rispetto alle terapie tradizionali, offrendo un profilo di sicurezza migliore. È particolarmente efficace nei pazienti con mutazioni ad alto rischio, dimostrando una risposta duratura e migliorando la sopravvivenza libera da progressione. La somministrazione orale ne facilita l'uso in regime ambulatoriale.

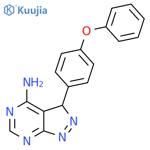

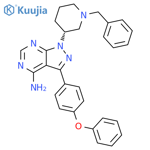

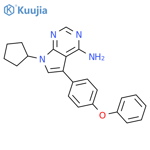

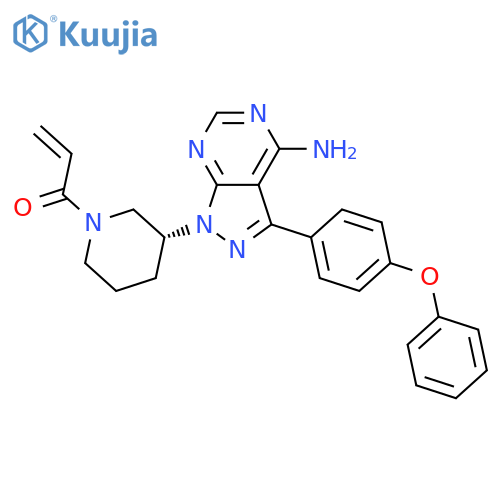

Ibrutinib structure

Nome del prodotto:Ibrutinib

Numero CAS:936563-96-1

MF:C25H24N6O2

MW:440.497064590454

MDL:MFCD20261150

CID:820153

PubChem ID:24821094

Ibrutinib Proprietà chimiche e fisiche

Nomi e identificatori

-

- PCI-32765

- Ibrutinib (PCI-32765)

- (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- 2-Propen-1-one, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-

- Ibrutinib

- Ibrutinib (PCI-32765, Imbruvica®)

- PCI32765

- 2-?Propen-?1-?one, 1-?[(3R)?-?3-?[4-?amino-?3-?(4-?phenoxyphenyl)?-?1H-?pyrazolo[3,?4-?d]?pyrimidin-?1-?yl]?-?1-?piperidinyl]?-

- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one

- Ibrutinib Racemate

- 1-[3-[4-amino-3-(4-phenoxyphenyl)-1-pyrazolo[3,4-d]pyrimidinyl]-1-piperidinyl]-2-propen-1-one

- (S)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- US8497277, 4

- US8497277, 13

- 1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

- 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- P

- (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one (ACI)

- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

- CRA 032765

- Imbruvica

- JNJ 02

- PCI 32765

- PCI 32765-00

- PCI-32765 (Ibrutinib)?

- XYFPWWZEPKGCCK-GOSISDBHSA-N

- EX-A066

- IBRUTINIB [ORANGE BOOK]

- (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one.

- IBRUTINIB [INN]

- SMR004701213

- DB09053

- NCGC00187912-01

- NCGC00187912-02

- CHEBI:76612

- BDBM50357312

- IBRUTINIB [JAN]

- BRD-K70301465-001-02-6

- MFCD20261150

- 2-Propen-1-one, 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)-1-piperidinyl)-

- MLS006010041

- Imbruvica; PCI-32765

- EN300-97039

- DTXCID601323465

- HY-10997

- CRA-032765

- IBRUTINIB [MI]

- UNII-1X70OSD4VX

- C25H24N6O2

- NCGC00187912-18

- Pc-32765

- Imbruvica (TN)

- BRD-K70301465-001-05-9

- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3, 4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

- NS00072153

- A1-01649

- CHEMBL1873475

- SW218096-2

- NCGC00187912-12

- Ibrutinib, Free Base

- Ibrutinib [USAN:INN]

- Ibrutinib (JAN/USAN)

- NCGC00187912-03

- 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-ylprop-2-en-1-one

- 1X70OSD4VX

- NSC-800769

- 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- SCHEMBL201859

- PCI-32765-00

- IBRUTINIB [WHO-DD]

- IBRUTINIB [VANDF]

- L01XE27

- DTXSID60893450

- 1-{(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}prop-2-en-1-one

- ibrutinibum

- J-523872

- BI164531

- AKOS022185476

- Q5984881

- EX-5960

- AC-26942

- HSDB 8260

- 1-{(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1- yl}prop-2-en-1-one

- GTPL6912

- NCGC00187912-17

- Z1302446275

- D10223

- PCI-32765 (Ibrutinib)

- Ibrutinib- Bio-X

- 936563-96-1

- Ibrutinib [USAN]

- NSC800769

- 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)piperidin-1- yl)prop-2-en-1-one

-

- MDL: MFCD20261150

- Inchi: 1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1

- Chiave InChI: XYFPWWZEPKGCCK-GOSISDBHSA-N

- Sorrisi: NC1N=CN=C2N([C@@H]3CCCN(C(=O)C=C)C3)N=C(C=12)C1C=CC(OC2C=CC=CC=2)=CC=1

Proprietà calcolate

- Massa esatta: 440.196074g/mol

- Carica superficiale: 0

- XLogP3: 3.6

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 6

- Conta legami ruotabili: 5

- Massa monoisotopica: 440.196074g/mol

- Massa monoisotopica: 440.196074g/mol

- Superficie polare topologica: 99.2Ų

- Conta atomi pesanti: 33

- Complessità: 678

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

- Dissociation Constants: pKa1 = 0.46 (primary imine); pKa2 = 6.58 (secondary imine); pKa3 = 19.70 (primary amine) (est)

- Colore/forma: Solid

- Densità: 1.34

- Punto di fusione: No data available

- Punto di ebollizione: 715.0±60.0°C at 760 mmHg

- Punto di infiammabilità: 386.2±32.9 °C

- Indice di rifrazione: 1.69

- Solubilità: 生物体外In Vitro:DMSO溶解度≥ 30 mg/mL(68.10 mM)H2O< 0.1 mg/mL(insoluble)*"≥" means soluble可溶, but saturation unknown溶解度未知.

- PSA: 99.16000

- LogP: 4.73640

- Pressione di vapore: 0.0±2.3 mmHg at 25°C

Ibrutinib Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315; H319; H335

- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Istruzioni di sicurezza: H303 può essere dannoso per ingestione +h313 può essere dannoso per contatto con la pelle +h2413 può essere dannoso per inalazione

- Condizioni di conservazione:4°C, protect from light

Ibrutinib Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-10997-10mg |

Ibrutinib |

936563-96-1 | 99.93% | 10mg |

¥950 | 2024-05-24 | |

| Ambeed | A150396-10g |

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one |

936563-96-1 | 98% | 10g |

$313.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D372325-10g |

1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3, 4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |

936563-96-1 | 99% | 10g |

$285 | 2024-05-24 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11866-200mg |

PCI-32765 (Ibrutinib) |

936563-96-1 | 98% | 200mg |

¥2376.00 | 2023-09-09 | |

| Enamine | EN300-97039-0.5g |

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |

936563-96-1 | 95.0% | 0.5g |

$25.0 | 2025-02-21 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11866-50mg |

PCI-32765 (Ibrutinib) |

936563-96-1 | 98% | 50mg |

¥1008.00 | 2023-09-09 | |

| eNovation Chemicals LLC | D497548-50G |

Ibrutinib |

936563-96-1 | 97% | 50g |

$1725 | 2024-07-21 | |

| abcr | AB393532-250mg |

Ibrutinib, 95%; . |

936563-96-1 | 95% | 250mg |

€83.40 | 2025-02-13 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P127143-5g |

Ibrutinib |

936563-96-1 | ≥98% | 5g |

¥872.90 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BF569-1g |

Ibrutinib (PCI-32765) |

936563-96-1 | ≥98% | 1g |

¥251.0 | 2023-09-01 |

Ibrutinib Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 20 min, rt

1.2 Reagents: Diisopropyl azodicarboxylate ; 10 - 15 °C; 2 h, 10 - 15 °C; 15 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1, 0 °C → 42 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 42 °C

1.5 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 4 min, rt

1.6 30 min, < 5 °C; 5 °C → rt; 1 h, rt

1.2 Reagents: Diisopropyl azodicarboxylate ; 10 - 15 °C; 2 h, 10 - 15 °C; 15 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1, 0 °C → 42 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 42 °C

1.5 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 4 min, rt

1.6 30 min, < 5 °C; 5 °C → rt; 1 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane , Water ; 10 min, rt

1.2 Solvents: Methanol , Water ; 10 min, rt

1.2 Solvents: Methanol , Water ; 10 min, rt

Riferimento

- Preparation of pure amorphous ibrutinib, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 30 min, 0 °C; < 10 °C; 2 h, 20 °C

Riferimento

- Crystalline μ-modification of 1-[(3R)-3-[4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidyl]-2-propenyl-1-one, method for production thereof and pharmaceutical composition based thereon, Russian Federation, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 1 h, -10 °C

1.2 Solvents: Acetonitrile ; 2 h, 10 °C; 1 h, heated

1.2 Solvents: Acetonitrile ; 2 h, 10 °C; 1 h, heated

Riferimento

- Method for synthesizing high purity Ibrutinib using acyl halide compound, China, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Solvents: 2-Methyltetrahydrofuran ; 1 h, -11 °C → -13 °C; 10 min, -12 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C; 25 °C → 45 °C; 45 °C → 50 °C; 0.5 h, 50 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C; 25 °C → 45 °C; 45 °C → 50 °C; 0.5 h, 50 °C

Riferimento

- Process for making ibrutinib, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Hydrogen , Water Catalysts: Palladium Solvents: Methanol ; 12 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt

Riferimento

- Method for preparing ibrutinib using palladium carbon, China, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol , Potassium carbonate Solvents: Dichloromethane , Water ; 20 - 30 °C; 0.5 h, 30 °C; 0.5 h, 20 - 30 °C

Riferimento

- Process for preparing ibrutinib and its intermediates, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Citric acid , Sodium hydroxide Solvents: Acetonitrile , Dichloromethane , Water ; 30 min, rt

1.2 Reagents: Sodium bicarbonate ; 30 min, rt

1.2 Reagents: Sodium bicarbonate ; 30 min, rt

Riferimento

- Synthesis method of ibrutinib and its application as small molecule BTK inhibitor for treating mantle cell lymphoma, China, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Ethanol , Ethyl acetate , Water ; 2 h, pH 8, 0 °C

Riferimento

- Green preparation of acrylamide drug, China, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Diisopropylethylamine Solvents: Dichloromethane ; -5 °C; 3 h, rt

Riferimento

- Method for preparing and purifying ibrutinib, China, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; -2 - 10 °C; -2 - 10 °C

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- A process for preparing ibrutinib and its intermediates, China, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 30 min, 0 °C; 10 min, 0 °C

1.2 Reagents: Triethylamine Solvents: Ethanol ; 0 °C → reflux; reflux → 5 °C; 2 h, 0 - 5 °C

1.2 Reagents: Triethylamine Solvents: Ethanol ; 0 °C → reflux; reflux → 5 °C; 2 h, 0 - 5 °C

Riferimento

- Preparation of ibrutinib, China, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Catalysts: 2-[(Diphenylphosphinyl)methyl]phenol Solvents: Toluene ; rt → reflux

Riferimento

- Preparation of ibutinib, China, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 2 h, 5 °C

1.2 Reagents: Citric acid Solvents: Water ; pH 3 - 4

1.2 Reagents: Citric acid Solvents: Water ; pH 3 - 4

Riferimento

- Preparation of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as ibrutinib intermediate, China, , ,

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0.5 h, cooled; 15 min, cooled

1.2 Reagents: Sodium hydroxide Solvents: Acetone ; 0.5 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Acetone ; 0.5 h, rt

Riferimento

- Process for preparation of Ibrutinib intermediates, China, , ,

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Ethanol ; < 10 min, 0 °C; 10 min, 0 °C

Riferimento

- Preparation of ibrutinib intermediate compound, China, , ,

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; rt → 0 °C

1.2 Solvents: Dichloromethane ; 0 °C; rt

1.2 Solvents: Dichloromethane ; 0 °C; rt

Riferimento

- Method for synthesizing ibrutinib using nano magnetic material supported triphenylphosphine, China, , ,

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Methanol ; 12 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt

1.3 Reagents: Citric acid Solvents: Water

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt

1.3 Reagents: Citric acid Solvents: Water

Riferimento

- Green preparation of ibrutinib, China, , ,

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; rt → -5 °C; 1 h, 0 °C

Riferimento

- Process for the preparation of ibrutinib, China, , ,

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran ; rt → -5 °C; 1 h, 0 °C

Riferimento

- Preparation of ibrutinib, China, , ,

Ibrutinib Raw materials

- 2-Propen-1-one, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-, hydrochloride (1:1)

- 3-(4-Phenoxyphenyl)-1-(3R)-1-(phenylmethyl)-3-piperidinyl-1H-pyrazolo3,4-dpyrimidin-4-amine

- IBT6A

- 1-[(3S)-3-Hydroxy-1-piperidinyl]-2-propen-1-one

- (R)-N-Desacryloyl N-3-Propionyl Ibrutinib

- Ibrutinib deacryloylpiperidine

- 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine

- tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate

- 3-chloropropanoyl chloride

- Acryloyl chloride

Ibrutinib Preparation Products

Ibrutinib Fornitori

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro d'oro

(CAS:936563-96-1)Ibrutinib

Numero d'ordine:RY190

Stato delle scorte:in Stock

Quantità:1g

Purezza:99% HPLC

Informazioni sui prezzi Ultimo aggiornamento:Monday, 26 August 2024 11:30

Prezzo ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro d'oro

(CAS:936563-96-1)1-((3r)-3-(4-amino-3-(4-phenoxyphenyl)-1h-pyrazolo(3,4-d)pyrimidin-1-yl)-1-piperidinyl)-2-propen-1-one

Numero d'ordine:24968618

Stato delle scorte:in Stock

Quantità:Company Customization

Purezza:98%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:12

Prezzo ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

(CAS:936563-96-1)Ibrutinib

Numero d'ordine:sfd2887

Stato delle scorte:in Stock

Quantità:200kg

Purezza:99.9%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:33

Prezzo ($):discuss personally

atkchemica

Membro d'oro

(CAS:936563-96-1)Ibrutinib

Numero d'ordine:CL1347

Stato delle scorte:in Stock

Quantità:1g/5g/10g/100g

Purezza:95%+

Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:19

Prezzo ($):discuss personally

Ibrutinib Letteratura correlata

-

Russell T. Naven,Sheila Kantesaria,Sashi Nadanaciva,Thomas Schroeter,Karen L. Leach Toxicol. Res. 2013 2 235

-

Xiaolu Chen,Yajiao Huang,Wanghan Xu,Yuepiao Cai,Yuanrong Yang RSC Med. Chem. 2022 13 1008

-

Sijun Pan,Aixiang Ding,Yisi Li,Yaxin Sun,Yueqin Zhan,Zhenkun Ye,Ning Song,Bo Peng,Lin Li,Wei Huang,Huilin Shao Chem. Soc. Rev. 2023 52 5706

-

Xin Wang,Nan Ma,Rui Wu,Ke Ding,Zhengqiu Li Chem. Commun. 2019 55 3473

-

Ayah Abdeldayem,Yasir S. Raouf,Stefan N. Constantinescu,Richard Moriggl,Patrick T. Gunning Chem. Soc. Rev. 2020 49 2617

936563-96-1 (Ibrutinib) Prodotti correlati

- 1022150-12-4(IBT6A)

- 1553977-17-5(Ibrutinib-d)

- 64372-74-3(1H-Pyrazolo[3,4-d]pyrimidin-4-amine,N-methyl-1-b-D-ribofuranosyl-)

- 55559-55-2(1H-Pyrazolo[3,4-d]pyrimidine-3-carbonitrile,4-amino-1-b-D-ribofuranosyl-)

- 58791-65-4(1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol,4,6-diamino-3-methyl-)

- 145194-32-7(1H-Pyrazolo[3,4-b]pyridine-1-aceticacid, 3-[4-[2-(dimethylamino)-1-methylethoxy]phenyl]-)

- 221244-14-0(4-Amino-1-tert-butyl-3-(1’-naphthylmethyl)pyrazolo3,4-dpyrimidine)

- 1412418-47-3((Rac)-IBT6A)

- 186895-85-2(4-Amino-1-tert-butyl-3-benzylpyrazolo3,4-dpyrimidine)

- 119803-27-9(Benzamide,N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-b-D-erythro-pentofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-)

Fornitori consigliati

Jinan Hanyu Chemical Co.,Ltd.

(CAS:936563-96-1)Ibrutinib

Purezza:99%+

Quantità:Enterprise standards

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:936563-96-1)Ibrutinib

Purezza:99%/99%/99%

Quantità:5g/10g/25g

Prezzo ($):150.0/282.0/526.0